Cas no 1361913-27-0 (2-(Aminomethyl)-5-(difluoromethyl)-3-methoxypyridine-4-acetonitrile)

2-(Aminomethyl)-5-(difluoromethyl)-3-methoxypyridine-4-acetonitrile 化学的及び物理的性質
名前と識別子
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- 2-(Aminomethyl)-5-(difluoromethyl)-3-methoxypyridine-4-acetonitrile
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- インチ: 1S/C10H11F2N3O/c1-16-9-6(2-3-13)7(10(11)12)5-15-8(9)4-14/h5,10H,2,4,14H2,1H3
- InChIKey: CBQVXLPPPFKKFS-UHFFFAOYSA-N
- ほほえんだ: FC(C1=CN=C(CN)C(=C1CC#N)OC)F
計算された属性
- 水素結合ドナー数: 1
- 水素結合受容体数: 6
- 重原子数: 16
- 回転可能化学結合数: 4
- 複雑さ: 266
- トポロジー分子極性表面積: 71.9
- 疎水性パラメータ計算基準値(XlogP): 0
2-(Aminomethyl)-5-(difluoromethyl)-3-methoxypyridine-4-acetonitrile 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Alichem | A022001107-500mg |
2-(Aminomethyl)-5-(difluoromethyl)-3-methoxypyridine-4-acetonitrile |
1361913-27-0 | 97% | 500mg |
$950.60 | 2022-03-01 | |
Alichem | A022001107-1g |
2-(Aminomethyl)-5-(difluoromethyl)-3-methoxypyridine-4-acetonitrile |
1361913-27-0 | 97% | 1g |
$1,764.00 | 2022-03-01 |
2-(Aminomethyl)-5-(difluoromethyl)-3-methoxypyridine-4-acetonitrile 関連文献
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2-(Aminomethyl)-5-(difluoromethyl)-3-methoxypyridine-4-acetonitrileに関する追加情報
Comprehensive Overview of 2-(Aminomethyl)-5-(difluoromethyl)-3-methoxypyridine-4-acetonitrile (CAS No. 1361913-27-0)
2-(Aminomethyl)-5-(difluoromethyl)-3-methoxypyridine-4-acetonitrile (CAS No. 1361913-27-0) is a specialized organic compound that has garnered significant attention in pharmaceutical and agrochemical research due to its unique structural features. This compound belongs to the pyridine derivative family, characterized by the presence of a difluoromethyl group, an aminomethyl substituent, and a methoxy moiety. Its molecular formula is C10H11F2N3O, and it exhibits a molecular weight of 227.21 g/mol. The compound's versatility makes it a valuable intermediate in the synthesis of bioactive molecules, particularly in the development of novel therapeutics and crop protection agents.
In recent years, the demand for fluorinated pyridine derivatives has surged, driven by their enhanced metabolic stability and bioavailability. Researchers are particularly interested in the difluoromethyl group's role in modulating the physicochemical properties of drug candidates. The 2-(Aminomethyl)-5-(difluoromethyl)-3-methoxypyridine-4-acetonitrile structure offers a promising scaffold for designing inhibitors targeting enzymes such as kinases and proteases, which are critical in treating cancers and inflammatory diseases. Additionally, its acetonitrile moiety provides a reactive handle for further chemical modifications, enabling the creation of diverse molecular libraries for high-throughput screening.
The synthesis of 2-(Aminomethyl)-5-(difluoromethyl)-3-methoxypyridine-4-acetonitrile typically involves multi-step organic reactions, including halogenation, nucleophilic substitution, and reduction. One common approach starts with the selective fluorination of a pyridine precursor, followed by the introduction of the aminomethyl group via reductive amination. The methoxy group is often introduced early in the synthetic route to ensure regioselectivity. Advanced purification techniques, such as column chromatography and recrystallization, are employed to achieve high purity (>98%), which is essential for pharmaceutical applications. Analytical methods like HPLC, NMR, and mass spectrometry are routinely used to confirm the compound's identity and purity.
From an application perspective, 2-(Aminomethyl)-5-(difluoromethyl)-3-methoxypyridine-4-acetonitrile has shown potential in agrochemical formulations. Its difluoromethyl group imparts resistance to enzymatic degradation, making it a candidate for developing next-generation herbicides and fungicides. In the pharmaceutical sector, this compound is being explored as a building block for small-molecule drugs targeting neurodegenerative disorders, owing to its ability to cross the blood-brain barrier. The pyridine core also aligns with the growing trend of heterocyclic compounds in drug discovery, as highlighted in recent publications and patent filings.
Environmental and safety considerations are paramount when handling 2-(Aminomethyl)-5-(difluoromethyl)-3-methoxypyridine-4-acetonitrile. While it is not classified as a hazardous substance under current regulations, proper laboratory practices, including the use of personal protective equipment (PPE) and adequate ventilation, are recommended. The compound's stability under various pH conditions and thermal profiles has been documented, ensuring its suitability for industrial-scale production. Researchers are also investigating its biodegradability to align with green chemistry principles.
Market trends indicate a rising interest in fluorinated pyridines, with CAS No. 1361913-27-0 being a focal point for custom synthesis requests. Pharmaceutical companies are leveraging this compound's scaffold to address unmet medical needs, such as drug-resistant infections and rare diseases. Meanwhile, agrochemical manufacturers are capitalizing on its pesticidal properties to develop eco-friendly alternatives to traditional chemicals. The compound's patent landscape reveals active innovation, with several applications pending approval in major jurisdictions.
In conclusion, 2-(Aminomethyl)-5-(difluoromethyl)-3-methoxypyridine-4-acetonitrile (CAS No. 1361913-27-0) represents a cutting-edge intermediate with broad applicability across life sciences. Its structural complexity and functional diversity make it a cornerstone in modern synthetic chemistry. As research continues to uncover new therapeutic and agricultural uses, this compound is poised to play a pivotal role in advancing sustainable and effective solutions for global challenges.
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